1H-Azepine-4-acetic acid, hexahydro-2-oxo-
Description
It is a white crystalline solid that is soluble in water and organic solvents.
Properties
IUPAC Name |
2-(2-oxoazepan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-4-6(5-8(11)12)2-1-3-9-7/h6H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRYJUIICZGSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)NC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780068 | |
| Record name | (2-Oxoazepan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-43-2 | |
| Record name | (2-Oxoazepan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-4-acetic acid, hexahydro-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobutyric acid with ethyl chloroformate, followed by cyclization to form the azepane ring. The resulting intermediate is then oxidized to yield 1H-Azepine-4-acetic acid, hexahydro-2-oxo- .
Industrial Production Methods
Industrial production of 1H-Azepine-4-acetic acid, hexahydro-2-oxo- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Azepine-4-acetic acid, hexahydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 1H-Azepine-4-acetic acid, hexahydro-2-oxo- span several domains:
Chemistry
- Building Block for Complex Molecules: This compound serves as a key intermediate in synthesizing more complex organic molecules and heterocycles.
Biology
- Biological Activity Studies: Research indicates potential antimicrobial and anticancer properties. For instance, studies have explored its interactions with various enzymes and receptors, suggesting that it may inhibit certain biological pathways crucial for tumor growth .
Medicine
- Pharmaceutical Development: The compound is being investigated as a potential pharmaceutical intermediate. Its unique structure allows for modifications that can enhance its efficacy as a drug candidate targeting specific diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of 1H-Azepine-4-acetic acid on cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell proliferation, particularly in breast cancer cells. The mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of the compound revealed that it could effectively inhibit certain enzymes involved in metabolic processes. This inhibition was quantified using IC50 values, demonstrating its potential as a therapeutic agent in metabolic disorders.
Data Tables
| Application Area | Description | Example Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in synthesizing complex heterocycles |
| Biology | Antimicrobial and anticancer properties | Inhibits proliferation in cancer cell lines |
| Medicine | Pharmaceutical intermediate | Potential drug candidate for targeted therapies |
Mechanism of Action
The mechanism of action of 1H-Azepine-4-acetic acid, hexahydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Oxoazepan-4-yl)propanoic acid
- (2-Oxoazepan-4-yl)butanoic acid
- (2-Oxoazepan-4-yl)pentanoic acid
Uniqueness
1H-Azepine-4-acetic acid, hexahydro-2-oxo- is unique due to its specific structure and reactivity. The presence of the azepane ring and the oxo group imparts distinct chemical properties, making it valuable for various applications in research and industry .
Biological Activity
1H-Azepine-4-acetic acid, hexahydro-2-oxo- is a cyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1H-Azepine-4-acetic acid, hexahydro-2-oxo- is characterized by a hexahydro structure with an acetic acid moiety. Its chemical formula is CHNO, and it possesses a molecular weight of approximately 155.19 g/mol. The compound can be synthesized through various chemical routes, which often involve cyclization reactions of appropriate precursors.
The biological activity of 1H-Azepine-4-acetic acid, hexahydro-2-oxo- is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that it may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to growth hormone release and other physiological processes.
Biological Activity Overview
The following table summarizes the biological activities associated with 1H-Azepine-4-acetic acid, hexahydro-2-oxo-:
Case Studies and Research Findings
- Growth Hormone Release : A study highlighted the potential of hexahydro-1H-azepines, including 1H-Azepine-4-acetic acid, in promoting the release of growth hormone. This action is significant for therapeutic applications in growth disorders and metabolic conditions .
- Antimicrobial Properties : Research conducted on various azepine derivatives indicated that certain structural modifications could enhance antimicrobial activity against a range of pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed that 1H-Azepine-4-acetic acid could influence neurotransmitter systems, potentially offering therapeutic avenues for mood disorders and anxiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
